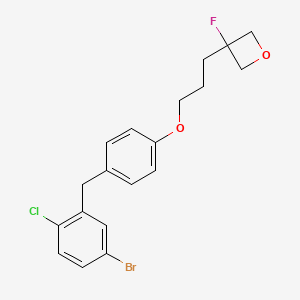
3-(3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)propyl)-3-fluorooxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)propyl)-3-fluorooxetane is a complex organic compound characterized by its unique structure, which includes a bromine, chlorine, and fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)propyl)-3-fluorooxetane typically involves multiple steps. One common approach starts with the preparation of 5-bromo-2-chlorobenzyl chloride, which is then reacted with 4-hydroxybenzyl alcohol to form 5-bromo-2-chlorobenzyl phenyl ether. This intermediate is further reacted with 3-chloropropyl fluoride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)propyl)-3-fluorooxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the halogen atoms (bromine, chlorine, fluorine) can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of new compounds with different functional groups replacing the halogens.
Scientific Research Applications
3-(3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)propyl)-3-fluorooxetane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-(4-(5-Bromo-2-chlorobenzyl
Properties
CAS No. |
1802489-69-5 |
|---|---|
Molecular Formula |
C19H19BrClFO2 |
Molecular Weight |
413.7 g/mol |
IUPAC Name |
3-[3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]propyl]-3-fluorooxetane |
InChI |
InChI=1S/C19H19BrClFO2/c20-16-4-7-18(21)15(11-16)10-14-2-5-17(6-3-14)24-9-1-8-19(22)12-23-13-19/h2-7,11H,1,8-10,12-13H2 |
InChI Key |
YLRXZBCWVPMXOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B14783684.png)
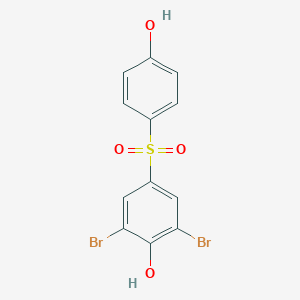
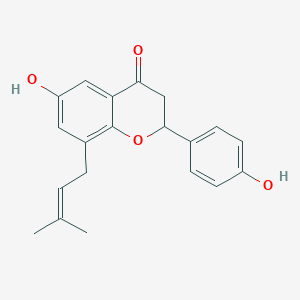
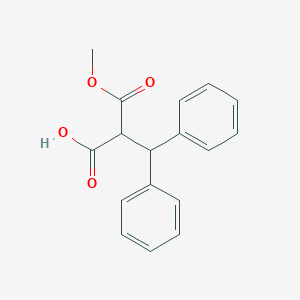
![4-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B14783702.png)
![(3aS,3bR,4R,9aR,9bS,11aS)-4,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B14783720.png)
![(13S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14783730.png)
![N'-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B14783738.png)
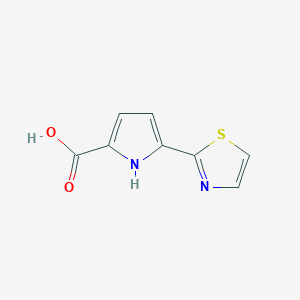

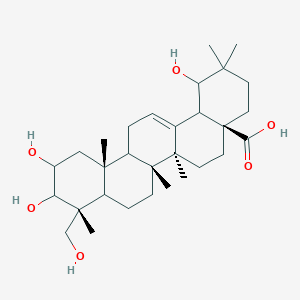
![9-[3-hydroxy-2-(hydroxymethyl)propyl]-2-imino-5H-purin-6-one](/img/structure/B14783761.png)
![N-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]cyclopropanamine](/img/structure/B14783771.png)

